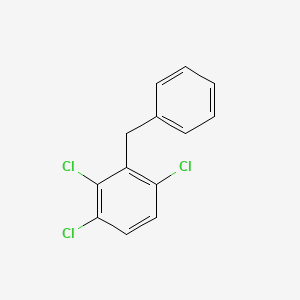
Benzene, 1,2,4-trichloro-3-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2,4-trichloro-3-(phenylmethyl)- is an organic compound with the molecular formula C13H9Cl3 It is a derivative of benzene, where three chlorine atoms and a phenylmethyl group are substituted at the 1, 2, and 4 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,4-trichloro-3-(phenylmethyl)- typically involves the chlorination of benzylbenzene (diphenylmethane) under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) and a catalyst like ferric chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,2,4-trichloro-3-(phenylmethyl)- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Benzene, 1,2,4-trichloro-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated benzene derivatives.
Substitution: Hydroxylated, aminated, or alkylated benzene derivatives.
科学的研究の応用
Benzene, 1,2,4-trichloro-3-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which Benzene, 1,2,4-trichloro-3-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and phenylmethyl group can influence the compound’s reactivity and binding affinity to these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Benzene, 1,2,4-trichloro-
- Benzene, 1,2,3-trichloro-
- Benzene, 1,2,4-trichloro-3-methyl-
Uniqueness
Benzene, 1,2,4-trichloro-3-(phenylmethyl)- is unique due to the presence of both chlorine atoms and a phenylmethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other chlorinated benzenes. The phenylmethyl group can enhance the compound’s lipophilicity and influence its interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
64543-51-7 |
|---|---|
分子式 |
C13H9Cl3 |
分子量 |
271.6 g/mol |
IUPAC名 |
2-benzyl-1,3,4-trichlorobenzene |
InChI |
InChI=1S/C13H9Cl3/c14-11-6-7-12(15)13(16)10(11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChIキー |
WDQOQZRRGMLAFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)
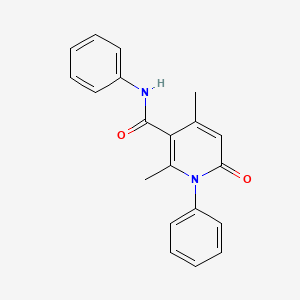
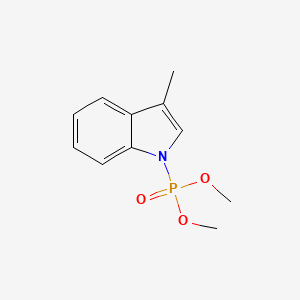

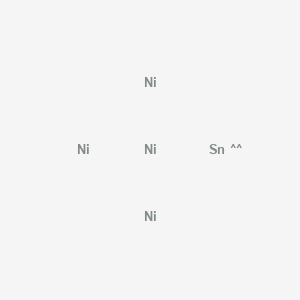
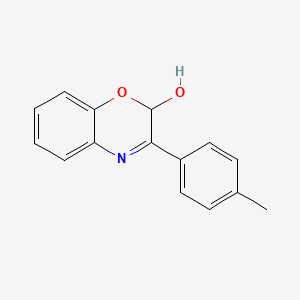
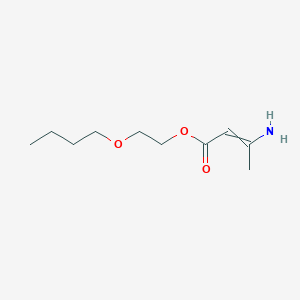
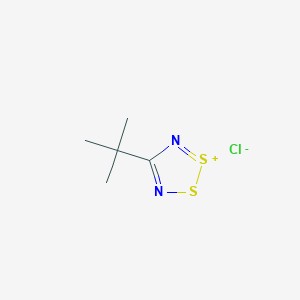
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
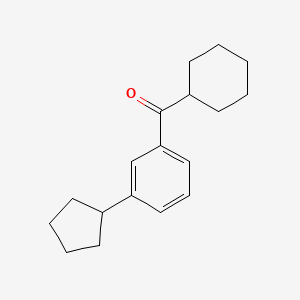
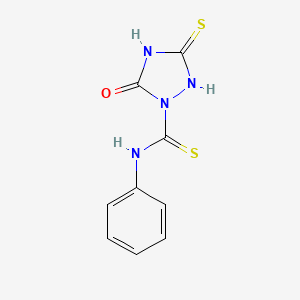


![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
